molecular formula C8H12N2O3S B112673 4-amino-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 4862-94-6

4-amino-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B112673
CAS RN: 4862-94-6
M. Wt: 216.26 g/mol
InChI Key: NLESYSQTERIDQP-UHFFFAOYSA-N
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Description

“4-amino-N-(2-hydroxyethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H12N2O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(2-hydroxyethyl)benzenesulfonamide” is represented by the linear formula C8H12N2O3S . Its molecular weight is 216.26 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-(2-hydroxyethyl)benzenesulfonamide” include a melting point of 97 °C and a predicted boiling point of 445.0±55.0 °C . The compound has a predicted density of 1.383±0.06 g/cm3 .

Safety And Hazards

“4-amino-N-(2-hydroxyethyl)benzenesulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

As for future directions, it’s important to note that “4-amino-N-(2-hydroxyethyl)benzenesulfonamide” is part of a collection of rare and unique chemicals provided to early discovery researchers . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLESYSQTERIDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332426
Record name 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-hydroxyethyl)benzenesulfonamide

CAS RN

4862-94-6
Record name 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-AMINOPHENYL SULFONAMIDO)ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Shin, SM Lim, HH Yan, S Jung, Z Fang… - European Journal of …, 2016 - Elsevier
Targeting IκB kinase β (IKKβ) can be a promising strategy in the development of a therapeutic treatment of inflammatory diseases because IKKβ is well-recognized as a key mediator of …
Number of citations: 4 www.sciencedirect.com
MM Curtis, R Russell, CG Moreira, AM Adebesin… - MBio, 2014 - Am Soc Microbiol
Invasive pathogens interface with the host and its resident microbiota through interkingdom signaling. The bacterial receptor QseC, which is a membrane-bound histidine sensor kinase, …
Number of citations: 118 journals.asm.org
L Fakhouri, CD Cook, MH Al-Huniti… - Bioorganic & medicinal …, 2017 - Elsevier
GPR55, a G protein-coupled receptor, is an attractive target to alleviate inflammatory and neuropathic pain and treat osteoporosis and cancer. Identifying a potent and selective ligand …
Number of citations: 14 www.sciencedirect.com
AM Adebesin - 2015 - utswmed-ir.tdl.org
This work is comprised of three projects: a) the development of antiarrythmic analogs of 17(R),18(S)-epoxyeicosatetraenoic acid for the treatment of atrial fibrillation, b) the development …
Number of citations: 0 utswmed-ir.tdl.org
L Alfakhouri - 2015 - search.proquest.com
GPR55 is a potential target for treating various illnesses. Inhibition of this membrane-bound G protein-coupled receptor may potentially alleviate inflammatory and neuropathic pain and …
Number of citations: 3 search.proquest.com
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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